N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
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Description
Synthesis Analysis The synthesis of triazine derivatives often involves the interaction of intermediate compounds with various reagents. For instance, the interaction of an intermediate similar to our compound of interest with hydrazonyl halides can furnish triazine derivatives, showcasing the versatility in synthetic routes for creating complex triazine-based molecules (Badrey & Gomha, 2012).
Molecular Structure Analysis Triazine-based compounds can exhibit diverse molecular structures based on their synthesis route and the nature of substituents. The crystal structure analysis of related compounds reveals a distorted tetrahedral coordination sphere around metal centers when interacting with triazine derivatives, which could imply similar structural complexity and coordination capability for N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine (Faizi et al., 2015).
Chemical Reactions and Properties Chemical reactivity of triazine derivatives includes their ability to undergo various reactions such as condensation, addition, and cyclization, leading to a wide range of heterocyclic compounds. This reactivity is crucial for the synthesis of compounds with potential anti-tumor or antimicrobial activities (Badrey & Gomha, 2012).
Physical Properties Analysis The physical properties of triazine derivatives, including solubility and thermal stability, can be significantly influenced by their molecular structure. For example, polyimides synthesized from triazine-based diamines exhibit excellent solubility in polar aprotic solvents and outstanding thermal stability, suggesting that our compound may also possess notable physical properties (Li et al., 2017).
Chemical Properties Analysis The chemical properties of triazine derivatives can be explored through their electrochemical behavior, reactivity towards nucleophiles, and ability to form hydrogen-bonded molecular crystals. These properties are indicative of the potential utility of triazine compounds in materials science and as precursors in organic synthesis (Helzy, Maris, & Wuest, 2008).
Future Directions
The future directions for research on “N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine” and similar compounds could involve further exploration of their biological activities and potential applications. This could include the development of new drugs or therapies based on these compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-mycobacterial activity . These compounds are known to interact with proteins in Mycobacterium tuberculosis, the pathogen that causes tuberculosis .
Mode of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis . They achieve this by interacting with specific proteins in the bacteria, disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to disrupt the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Similar compounds have been tested for their adme qualities, suggesting that they could be useful for producing innovative and potent anti-tubercular medicines in the future .
Result of Action
Similar compounds have been found to exhibit promising activity against the mycobacterium tuberculosis cell line h37rv .
Action Environment
The effectiveness of similar compounds against mycobacterium tuberculosis suggests that they may be robust against various environmental conditions .
properties
IUPAC Name |
2-N-phenyl-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c20-18-23-16(24-19(25-18)22-14-8-2-1-3-9-14)12-26-15-10-4-6-13-7-5-11-21-17(13)15/h1-11H,12H2,(H3,20,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPOJJYEOMSRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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